![molecular formula C13H14N2O B2693608 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797181-95-3](/img/structure/B2693608.png)

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

カタログ番号 B2693608

CAS番号:

1797181-95-3

分子量: 214.268

InChIキー: DEVBYAVCAQPIJS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

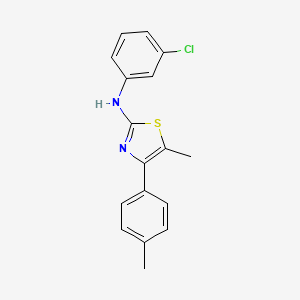

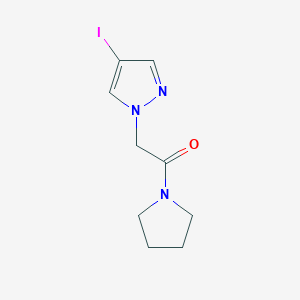

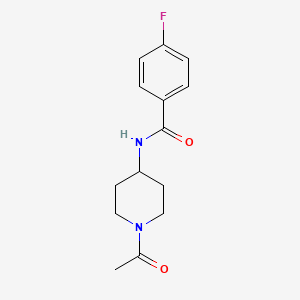

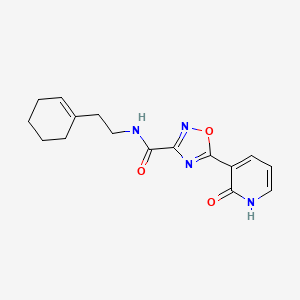

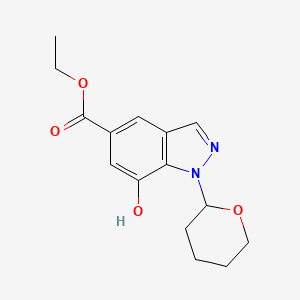

The compound “8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic compound . It also includes a bicyclic structure, which is a molecule that features two joined rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can undergo Schiff base condensation reactions with appropriate substrates under optimal conditions . Additionally, bicyclic compounds can be synthesized through various methods, including pericyclic reactions .Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of the bicyclic and pyridine components. Pyridine is a six-membered ring with one nitrogen atom, and it’s often used in drug design and development . The bicyclic component could add complexity to the molecule’s 3D structure .Chemical Reactions Analysis

Pyridine and its derivatives can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and N-protonation . Bicyclic compounds can also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyridine derivatives are known for their solubility . Bicyclic compounds can have diverse properties depending on the specific structure and substituents .科学的研究の応用

Synthesis and Structural Analysis

- Research has led to the synthesis of conformationally rigid analogues of 2-amino-adipic acid containing the 8-azabicyclo[3.2.1]octane skeleton, demonstrating applications in constructing complex molecules for further chemical transformations (Kubyshkin et al., 2009).

- The asymmetric synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones has been achieved through 1,3-dipolar cycloadditions, highlighting the stereochemical control in constructing bicyclic structures, which is essential for developing pharmaceutical compounds (Curtis et al., 2006).

Medicinal Chemistry and Natural Product Synthesis

- Catalytic asymmetric synthesis of 8-oxabicyclooctanes showcases the utility of these structures in natural product synthesis and the development of medicinally active compounds, providing versatile chiral building blocks for further manipulations (Witten & Jacobsen, 2014).

- A study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrates the critical role of these bicyclic structures in the development of new therapeutic agents (Chen et al., 2010).

Material Science and Catalysis

- Efficient direct synthesis of tropidinyl titanium and zirconium complexes via allylic CH-activation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (tropidine) has applications in material science and catalysis, demonstrating the role of these structures in the development of new catalytic systems (Tamm et al., 2007).

Chemical Transformations and Methodologies

- Lewis acid-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes and 1-Azadienes for synthesizing pharmaceutically relevant azabicyclo[3.2.1]octane, underscores the versatility of these structures in synthesizing complex molecules with multiple stereocenters, which are crucial for pharmaceutical applications (Verma & Banerjee, 2017).

作用機序

将来の方向性

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(10-6-8-14-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,6-9,11-12H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVBYAVCAQPIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)

![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)

![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)

![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2693538.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)